An In-depth Technical Guide to the Synthesis and Purification of Palmitoyl Tripeptide-8
An In-depth Technical Guide to the Synthesis and Purification of Palmitoyl Tripeptide-8
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) Tripeptide-8, also known under the trade name Neutrazen™, is a synthetic lipopeptide developed for its significant anti-inflammatory and soothing properties, making it a valuable active ingredient in advanced skincare and dermatological formulations. Structurally, it is a tripeptide with the amino acid sequence Histidyl-D-Phenylalanyl-Argininamide, which is conjugated to palmitic acid.[1][2][3][4] The addition of the palmitoyl group, a fatty acid, enhances the peptide's lipophilicity, thereby improving its skin penetration and bioavailability.[5][6]
This tripeptide is designed as a biomimetic of the α-melanocyte-stimulating hormone (α-MSH).[5][7] It functions by interacting with the melanocortin 1 receptor (MC1-R) to modulate inflammatory responses, prevent, and reverse signs of neurogenic inflammation such as redness and swelling.[5][7][8]
This technical guide provides a comprehensive overview of the prevailing protocols for the chemical synthesis, purification, and characterization of Palmitoyl Tripeptide-8, intended to serve as a resource for researchers and professionals in peptide chemistry and drug development.
Synthesis Protocols for Palmitoyl Tripeptide-8
The synthesis of Palmitoyl Tripeptide-8 can be achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). SPPS is the most common approach for research and small-scale production due to its efficiency and ease of purification.[9]
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble polymer resin.[9][10] The Fmoc/tBu strategy is a standard approach.[11] For Palmitoyl Tripeptide-8 (Pal-His-D-Phe-Arg-NH₂), the synthesis begins from the C-terminal Arginine attached to a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
Key Reagents and Solvents:
-
Resin: Rink Amide resin (for C-terminal amide).
-
Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-D-Phe-OH, Fmoc-His(Trt)-OH.
-
Palmitic Acid: For N-terminal acylation.
-
Coupling Reagents: HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).[12]
-
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).
-
Deprotection Reagent: 20% Piperidine (B6355638) in DMF.
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).
-
Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), and Water.[2][12]
Experimental Protocol:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 20-30 minutes in a reaction vessel.[9]
-
First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
-
Deprotect the Fmoc group on the resin by treating it with 20% piperidine in DMF (5 minutes, then 15 minutes).
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vial, pre-activate Fmoc-Arg(Pbf)-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM to remove excess reagents.
-
-
Chain Elongation (Cycles 2 & 3):
-
Fmoc Deprotection: Repeat the deprotection step using 20% piperidine in DMF to remove the Fmoc group from the newly added Arginine. Wash thoroughly.
-
Coupling of Fmoc-D-Phe-OH: Pre-activate and couple Fmoc-D-Phe-OH using the same method as in step 2. Wash.
-
Fmoc Deprotection: Repeat the deprotection step. Wash.
-
Coupling of Fmoc-His(Trt)-OH: Pre-activate and couple Fmoc-His(Trt)-OH. Wash.
-
-
N-Terminal Palmitoylation:
-
Perform a final Fmoc deprotection on the N-terminal Histidine. Wash thoroughly.
-
Couple Palmitic Acid (3-5 eq) using HBTU/HOBt and DIPEA in DMF. Allow the reaction to proceed for 2-4 hours to ensure complete acylation.
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Dry the resin under a vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (Pbf, Trt).[2]
-
-
Peptide Precipitation and Collection:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise into cold diethyl ether.
-
Collect the white precipitate by centrifugation, wash with cold ether, and dry under a vacuum to yield the crude Palmitoyl Tripeptide-8.[11]
-
Liquid-Phase Peptide Synthesis (LPPS)
LPPS combines the procedural advantages of classical solution-phase synthesis with the simplified purification of SPPS.[13] In this method, the growing peptide is attached to a soluble tag (e.g., polyethylene (B3416737) glycol - PEG) which allows it to remain in solution during reactions but enables easy precipitation and purification between steps.[13][14] While more complex to set up, LPPS is highly scalable and can be more cost-effective for large-scale production as it avoids the use of large excesses of reagents common in SPPS.[15][16]
Purification Protocols
Crude synthetic peptides contain various impurities, including deletion sequences, truncated peptides, and byproducts from protecting groups, necessitating robust purification.[17] High-Performance Liquid Chromatography (HPLC) is the standard and indispensable technique for achieving the high purity required for biological and pharmaceutical applications.[17][18][19][20]
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common method for peptide purification, separating molecules based on their hydrophobicity.[10][17] Due to the lipophilic palmitoyl group, Palmitoyl Tripeptide-8 is well-suited for this technique.
Typical RP-HPLC System Configuration:
-
Column: C18 silica-based column (preparative scale).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Detector: UV detector at 220 nm and 280 nm.
-
Gradient: A linear gradient of increasing Mobile Phase B concentration.
Experimental Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent like DMSO or Mobile Phase A. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.
-
Chromatographic Separation:
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The exact gradient should be optimized based on an initial analytical scale run.
-
Monitor the elution profile using the UV detector.
-
-
Fraction Collection: Collect fractions corresponding to the main peak, which represents the target peptide.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity. Pool fractions that meet the required purity level (e.g., >95%).
-
Lyophilization: Freeze-dry the pooled, pure fractions to remove the mobile phase solvents, yielding the final product as a white, fluffy powder.
Analytical Characterization
After purification, the peptide must be rigorously characterized to confirm its identity, purity, and quantity. A combination of analytical techniques is employed for comprehensive validation.[21][22][23]
| Technique | Purpose | Typical Result/Observation |
| Analytical RP-HPLC | Determines the purity of the final product by separating it from any remaining impurities.[22] | A single major peak, with purity calculated as the area percentage of that peak. |
| Mass Spectrometry (MS) | Confirms the molecular weight and identity of the peptide.[21][24] ESI-MS is commonly used. | The observed mass-to-charge ratio (m/z) should match the calculated theoretical mass of Palmitoyl Tripeptide-8 (C₃₇H₆₁N₉O₄, MW: 695.9 g/mol ).[1] |
| Tandem MS (MS/MS) | Confirms the amino acid sequence of the peptide.[21][24] | Fragmentation pattern (b- and y-ions) matches the expected fragments for the His-D-Phe-Arg sequence. |
| Amino Acid Analysis (AAA) | Determines the total peptide content and confirms the amino acid ratio.[25] | Provides an accurate measure of the net peptide content by quantifying the individual amino acids after hydrolysis. |
| NMR Spectroscopy | Provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[22][24] | 1D and 2D NMR spectra can confirm the presence of specific amino acid residues and the covalent structure. |
Quantitative Data on Biological Activity
Palmitoyl Tripeptide-8 has demonstrated significant efficacy in modulating inflammatory responses in various in vitro models.
| Model System | Stimulus | Parameter Measured | Result | Reference |
| Human Keratinocytes | UVB Radiation | IL-8 Production | Up to 32% inhibition | [2][8] |
| Human Fibroblasts | IL-1α | IL-8 Production | Up to 64% inhibition | [8] |
| Human Skin Explants | Substance P | Capillary Dilation (Number) | Up to 30% reduction | [2][8] |
| Human Skin Explants | Substance P | Capillary Dilation (Size) | Up to 51% reduction | [2][8] |
| Human Skin Explants | Substance P | Edema | Up to 60% reduction | [2][8] |
Mechanism of Action: Signaling Pathway
Palmitoyl Tripeptide-8 acts as a competitive inhibitor or biased agonist at the Melanocortin 1 Receptor (MC1-R), mimicking the action of the endogenous anti-inflammatory peptide α-MSH.[5][7] By binding to MC1-R on skin cells like keratinocytes, it interrupts pro-inflammatory signaling cascades that are triggered by external stimuli (e.g., UV radiation, irritants) or internal mediators (e.g., Substance P). This leads to a downstream reduction in the production and release of key pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α), thereby calming the skin and reducing visible signs of inflammation.[5][7]
References
- 1. Palmitoyl Tripeptide-8 | C37H61N9O4 | CID 11498521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Palmitoyl Tripeptide-8 | 936544-53-5 [chemicalbook.com]
- 3. paulaschoice.co.uk [paulaschoice.co.uk]
- 4. lesielle.com [lesielle.com]
- 5. benchchem.com [benchchem.com]
- 6. zhishangchem.com [zhishangchem.com]
- 7. Palmitoyl Tripeptide-8: Biological Functions, Mechanism of Action, Benefits and Applications in Skincare_Chemicalbook [chemicalbook.com]
- 8. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. lcms.cz [lcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Liquid-Phase Peptide Synthesis Services—ProteoGenix [proteogenix.science]
- 14. mdpi.com [mdpi.com]
- 15. Page loading... [wap.guidechem.com]
- 16. KR102177642B1 - Process for the Preparation of Tripeptide - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. agilent.com [agilent.com]
- 19. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resolvemass.ca [resolvemass.ca]
- 22. ijsra.net [ijsra.net]
- 23. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 24. polarispeptides.com [polarispeptides.com]
- 25. jpt.com [jpt.com]
